molecular formula C14H10ClNO2 B12539989 2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid CAS No. 654648-93-8

2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid

Cat. No.: B12539989
CAS No.: 654648-93-8
M. Wt: 259.69 g/mol
InChI Key: NYWKMXRZLBJAKQ-UHFFFAOYSA-N
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Description

2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is an aminobenzoic acid derivative, where the amino group is substituted with a 3-chlorophenylmethylidene group. This compound is structurally related to other anthranilic acid derivatives and is known for its anti-inflammatory and analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid typically involves the condensation of 3-chlorobenzaldehyde with anthranilic acid. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds via the formation of a Schiff base intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclooxygenase enzymes, which are involved in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain. Additionally, it may interact with other molecular targets and pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cyclooxygenase enzymes and its potential anticancer activity make it a valuable compound for further research and development .

Properties

CAS No.

654648-93-8

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

IUPAC Name

2-[(3-chlorophenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C14H10ClNO2/c15-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)14(17)18/h1-9H,(H,17,18)

InChI Key

NYWKMXRZLBJAKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=CC2=CC(=CC=C2)Cl

Origin of Product

United States

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